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Compound of Interest

Compound Name: Boc-(2S)-Gly-4-pyranoyl

Cat. No.: B1293150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

representative synthetic protocol for Boc-(2S)-Gly-4-pyranoyl, a valuable building block in

medicinal chemistry and peptide synthesis. Due to the limited availability of a complete,

published dataset for this specific molecule, this document compiles expected spectroscopic

data based on analogous compounds and outlines a robust experimental workflow for its

synthesis and characterization.

Compound Identity and Properties
Boc-(2S)-Gly-4-pyranoyl, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-2-

(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid derivative. The

incorporation of the tetrahydropyran ring introduces conformational rigidity and alters the

lipophilicity of peptide scaffolds, making it a subject of interest in drug design.

Property Value Reference

CAS Number 711017-85-5 [1]

Molecular Formula C₁₂H₂₁NO₅ [2]

Molecular Weight 259.30 g/mol [2]

Appearance White to off-white solid [2]
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Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for Boc-(2S)-Gly-4-pyranoyl.
These predictions are derived from the analysis of structurally related compounds, including

Boc-glycine and various cyclic amino acid derivatives.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 br s 1H -COOH

~5.1 d 1H -NH-

~4.2 m 1H α-CH

~3.9 m 2H Pyran -CH₂O- (axial)

~3.3 m 2H
Pyran -CH₂O-

(equatorial)

~2.0 m 1H Pyran -CH-

~1.6 m 2H Pyran -CH₂- (axial)

~1.4 s 9H Boc -C(CH₃)₃

~1.3 m 2H
Pyran -CH₂-

(equatorial)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~175 -COOH

~155 Boc C=O

~80 Boc -C(CH₃)₃

~67 Pyran -CH₂O-

~55 α-CH

~40 Pyran -CH-

~32 Pyran -CH₂-

~28 Boc -C(CH₃)₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad O-H stretch (Carboxylic Acid)

~3340 Medium N-H stretch (Amide)

~2950 Strong C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic Acid &

Boc)

~1520 Strong N-H bend (Amide II)

~1160 Strong C-O stretch (Ester & Ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
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Technique Mode Expected m/z Assignment

Electrospray

Ionization (ESI)
Positive 260.14 [M+H]⁺

Positive 282.12 [M+Na]⁺

Positive 204.11 [M-C₄H₉O]⁺

Negative 258.13 [M-H]⁻

Experimental Protocols
The following sections detail representative procedures for the synthesis and spectroscopic

characterization of Boc-(2S)-Gly-4-pyranoyl.

Synthesis of Boc-(2S)-Gly-4-pyranoyl
This procedure is a general representation of the Boc-protection of an amino acid.

Dissolution: (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1 eq.) is dissolved in a 1:1

mixture of dioxane and water.

Basification: The solution is cooled to 0 °C in an ice bath, and sodium hydroxide (2.5 eq.) is

added to adjust the pH to ~10.

Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in dioxane is added

dropwise to the reaction mixture at 0 °C.

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-18 hours.

Work-up: The reaction mixture is concentrated under reduced pressure to remove the

dioxane. The remaining aqueous solution is washed with ethyl acetate.

Acidification: The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with a cold 1 M HCl

solution.

Extraction: The product is extracted with ethyl acetate (3x).
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Drying and Concentration: The combined organic layers are dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization to afford pure Boc-(2S)-Gly-4-pyranoyl.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer

using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer. The sample is analyzed as a thin film on a KBr plate or using an attenuated

total reflectance (ATR) accessory.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an

electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer to confirm the molecular weight and elemental composition.

Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and

characterization of Boc-(2S)-Gly-4-pyranoyl.
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Caption: Synthetic and characterization workflow for Boc-(2S)-Gly-4-pyranoyl.

This guide provides a foundational understanding of the expected spectroscopic characteristics

and a practical approach to the synthesis of Boc-(2S)-Gly-4-pyranoyl. Researchers are

encouraged to use this information as a starting point for their own experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (S)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2h-pyran-4-yl)acetic acid | CAS 711017-
85-5 | Chemical-Suppliers [chemical-suppliers.eu]

2. Boc-(2S)-Gly-4-pyranoyl | CymitQuimica [cymitquimica.com]

3. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. veeprho.com [veeprho.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1293150?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293150?utm_src=pdf-body
https://www.benchchem.com/product/b1293150?utm_src=pdf-body
https://www.benchchem.com/product/b1293150?utm_src=pdf-custom-synthesis
https://www.chemical-suppliers.eu/enp/tert-butoxycarbonyl-amino-tetrahydro-pyran-acetic-acid-PX150934
https://www.chemical-suppliers.eu/enp/tert-butoxycarbonyl-amino-tetrahydro-pyran-acetic-acid-PX150934
https://cymitquimica.com/products/IN-DA005E8V/boc-2s-gly-4-pyranoyl/
https://pubchem.ncbi.nlm.nih.gov/compound/N-_tert-butoxycarbonyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_tert-butoxycarbonyl_glycine
https://veeprho.com/impurities/2s-2-tert-butoxycarbonylamino-2-3-hydroxyadamantan-1-ylacetic-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID
688614 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. BOC-Glycine(4530-20-5) IR Spectrum [m.chemicalbook.com]

7. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Boc-(2S)-Gly-4-
pyranoyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293150#spectroscopic-data-for-boc-2s-gly-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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